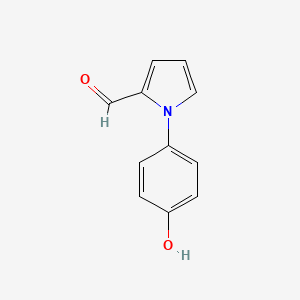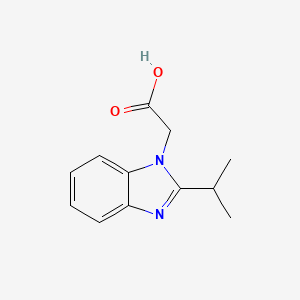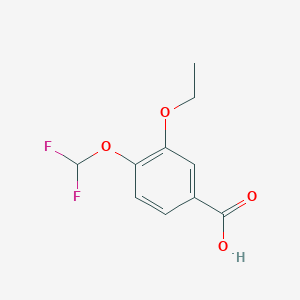
4-(二氟甲氧基)-3-乙氧基苯甲酸
描述
4-(Difluoromethoxy)-3-ethoxybenzoic acid is an organic compound characterized by the presence of difluoromethoxy and ethoxy functional groups attached to a benzoic acid core
科学研究应用
4-(Difluoromethoxy)-3-ethoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies investigating the effects of difluoromethoxy and ethoxy groups on biological activity.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
Target of Action
The primary target of 4-(Difluoromethoxy)-3-ethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and plays a significant role in fibrosis .
Mode of Action
4-(Difluoromethoxy)-3-ethoxybenzoic acid interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . This compound also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 pathway .
Biochemical Pathways
The TGF-β1 pathway is the primary biochemical pathway affected by 4-(Difluoromethoxy)-3-ethoxybenzoic acid . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Pharmacokinetics
Its solubility in methanol is reported to be clear at 50mg/ml , which may suggest good bioavailability.
Result of Action
The action of 4-(Difluoromethoxy)-3-ethoxybenzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .
生化分析
Biochemical Properties
4-(Difluoromethoxy)-3-ethoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as those involved in the synthesis of extracellular matrix components. For example, it has been shown to inhibit the expression of proteins like α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . These interactions suggest that 4-(Difluoromethoxy)-3-ethoxybenzoic acid may have potential therapeutic applications in conditions involving excessive extracellular matrix deposition, such as fibrosis.
Cellular Effects
4-(Difluoromethoxy)-3-ethoxybenzoic acid has been observed to exert various effects on different cell types and cellular processes. In studies involving A549 cells, a type of lung epithelial cell, this compound was found to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-β1 (TGF-β1). This inhibition was evidenced by reduced levels of Smad2/3 phosphorylation and decreased expression of mesenchymal markers . Additionally, 4-(Difluoromethoxy)-3-ethoxybenzoic acid has been shown to improve lung function and reduce inflammation and fibrosis in animal models of pulmonary fibrosis . These findings indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(Difluoromethoxy)-3-ethoxybenzoic acid involves its interactions with specific biomolecules and its ability to modulate enzyme activity. This compound binds to and inhibits enzymes involved in the synthesis of extracellular matrix components, leading to reduced collagen deposition and fibrosis . Additionally, 4-(Difluoromethoxy)-3-ethoxybenzoic acid has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition results in decreased expression of mesenchymal markers and increased expression of epithelial markers, thereby preventing EMT and its associated pathological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethoxy)-3-ethoxybenzoic acid have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory effects on enzyme activity and cellular processes over extended periods . Long-term exposure to 4-(Difluoromethoxy)-3-ethoxybenzoic acid may lead to gradual degradation and reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained therapeutic effects, such as improved lung function and reduced fibrosis, over several weeks .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethoxy)-3-ethoxybenzoic acid in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit fibrosis and improve lung function without causing significant adverse effects . At higher doses, 4-(Difluoromethoxy)-3-ethoxybenzoic acid may exhibit toxic effects, such as increased inflammation and tissue damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
4-(Difluoromethoxy)-3-ethoxybenzoic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of extracellular matrix components. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the inhibition of collagen synthesis by 4-(Difluoromethoxy)-3-ethoxybenzoic acid results in reduced levels of collagen and other extracellular matrix components, thereby mitigating fibrosis .
Transport and Distribution
The transport and distribution of 4-(Difluoromethoxy)-3-ethoxybenzoic acid within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, 4-(Difluoromethoxy)-3-ethoxybenzoic acid may bind to intracellular proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Difluoromethoxy)-3-ethoxybenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and other biomolecules involved in extracellular matrix synthesis . Additionally, 4-(Difluoromethoxy)-3-ethoxybenzoic acid may be directed to specific organelles, such as the endoplasmic reticulum, where it can modulate protein synthesis and folding processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
O-Alkylation: The starting material, 4-difluoromethoxy-3-hydroxybenzaldehyde, is subjected to O-alkylation using ethyl iodide in the presence of a base such as potassium carbonate. This step introduces the ethoxy group.
Oxidation: The resulting intermediate is then oxidized to convert the aldehyde group to a carboxylic acid group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(Difluoromethoxy)-3-ethoxybenzoic acid.
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)-3-ethoxybenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Substitution: Products with different functional groups replacing the difluoromethoxy or ethoxy groups.
Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Esterification: Esters formed from the reaction with various alcohols.
相似化合物的比较
Similar Compounds
4-(Difluoromethoxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-(Difluoromethoxy)-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Difluoromethoxy)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-ethoxybenzoic acid is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNSIXUGULJPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276250 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-63-0 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)
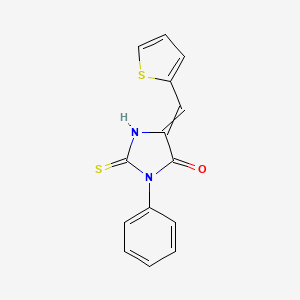
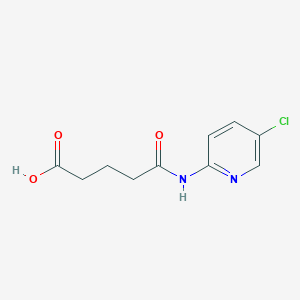
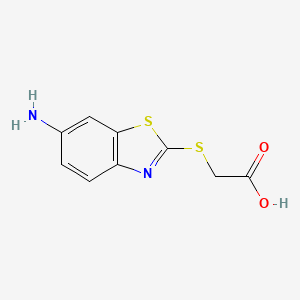
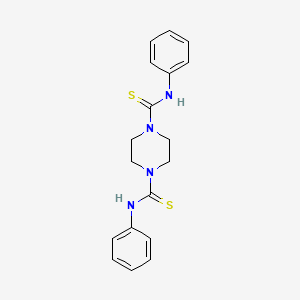
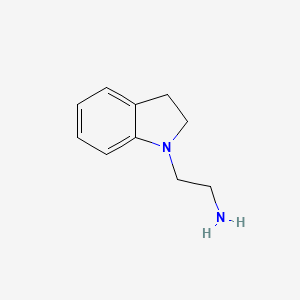
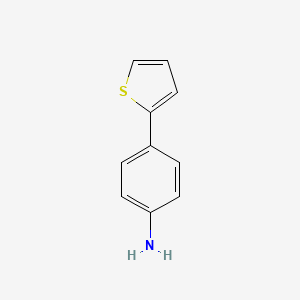
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)
